N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-9-cyclopropylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O/c1-22-12-5-2-9(6-11(12)16)20-14-13-15(18-7-17-14)21(8-19-13)10-3-4-10/h2,5-8,10H,3-4H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFMMSRPDGLNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Pyrimidine and Imidazole Precursors
The classical Traube synthesis involves cyclocondensation of 4,5-diaminopyrimidine with formic acid or its derivatives. Modifications include using triethyl orthoformate in acetic acid under reflux to yield 6-chloropurine. For N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine, 6-chloropurine is preferred due to its reactivity at the C6 position for subsequent amination.
Key Reaction Conditions
Regioselective N9 Cyclopropylation
Introducing the cyclopropyl group at N9 requires careful control to avoid competing N7 alkylation. A method adapted from SnCl₄-mediated alkylation demonstrates efficacy:
Tin(IV) Chloride-Catalyzed Alkylation
6-Chloropurine reacts with cyclopropyl bromide in acetonitrile using SnCl₄ (2.1 eq) and bis(trimethylsilyl)acetamide (BSA, 1.5 eq) at 80°C for 5 hours. The reaction proceeds via silylation of purine nitrogens, followed by electrophilic attack of the cyclopropyl group.
Optimized Parameters
-
Molar Ratio : 1:3 (purine:cyclopropyl bromide)
-
Catalyst : SnCl₄ (2.1 eq)
Spectral Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 8.76 (s, H-2), 8.68 (s, H-8), 1.75 (s, 9H, cyclopropyl CH₂)
-
HRMS : [M + H]⁺ calcd. for C₉H₁₂ClN₄: 211.0745; found: 211.0746
C6 Amination with 3-Chloro-4-Methoxyphenylamine
Coupling the aryl amine to C6 employs palladium-mediated cross-coupling or nucleophilic substitution.
Buchwald-Hartwig Amination
Nucleophilic Aromatic Substitution
Direct displacement of the C6 chloride occurs in polar aprotic solvents:
Comparative Analysis
| Method | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 12 h | 72% |
| Nucleophilic Substitution | None | DMF | 24 h | 58% |
Purification and Characterization
Crystallization Techniques
Product purity is achieved via isopropanol-water (1:1) crystallization, removing SnCl₄ residues.
Chromatographic Methods
Characterization Data
-
¹³C NMR (101 MHz, CDCl₃): δ 152.0 (C-4), 151.1 (C-2), 150.9 (C-6), 142.9 (C-8), 132.7 (C-5).
-
HPLC Purity : >99% (C18 column, 70:30 MeOH/H₂O).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce new functional groups onto the purine ring system.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Isopropyl analogs (e.g., ) show steric bulk that may hinder target binding .
- C6 Aryl Groups : The 3-chloro-4-methoxyphenyl group (target) combines electron-withdrawing (Cl) and electron-donating (OCH3) effects, modulating solubility and electronic interactions. In contrast, 3-chloro-4-fluorophenyl () prioritizes halogen bonding for antifungal activity .
- Synthetic Efficiency : Microwave-assisted methods () achieve higher yields (90%) compared to conventional heating (49% in ), highlighting advantages in reaction kinetics .
Crystallographic and Molecular Interactions
- Hydrogen Bonding : In 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine (), N–H···N hydrogen bonds stabilize the crystal lattice, a feature common to purine derivatives .
- Steric Effects : Isopropyl substituents () induce torsional angles (e.g., C9–N9–C6) that alter molecular packing compared to smaller groups like ethyl .
- Target Compound : The cyclopropyl group’s ring strain may influence conformational flexibility, though crystallographic data is needed to confirm .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine is a synthetic compound classified as a purine derivative. Its unique structure, featuring a cyclopropyl group and a chloro-methoxyphenyl substituent, suggests potential biological activities that warrant further investigation. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and empirical findings.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₄ClN₅O
- Molecular Weight : 303.75 g/mol
The synthesis typically involves:
- Formation of the Purine Core : Starting from simple precursors such as formamide and cyanamide.
- Introduction of the Cyclopropyl Group : Achieved through cyclopropanation reactions.
- Attachment of the Chloro-Methoxyphenyl Group : Via nucleophilic substitution reactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent, enzyme inhibitor, and its effects on cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives related to purine structures have shown IC50 values ranging from 49.79 µM to 113.70 µM against human tumor cell lines such as RKO, A549, MCF7, and HeLa .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| RKO | 60.70 | This compound |
| PC3 | 49.79 | This compound |
| HeLa | 78.72 | This compound |
The mechanism of action for this compound may involve:
- Enzyme Inhibition : Potentially inhibiting kinases or other enzymes critical for cancer cell proliferation.
- Receptor Modulation : Altering receptor activity that leads to changes in cellular signaling pathways.
- Pathway Inhibition : Blocking key signaling pathways essential for tumor growth.
Case Studies and Empirical Findings
Several studies have highlighted the biological activities associated with purine derivatives similar to this compound:
- Study on Cytotoxicity :
- Antioxidant Activity :
- Leishmanicidal Activity :
Q & A
Q. What are the optimal synthetic routes for N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
Purine Core Functionalization : Start with 6-chloropurine derivatives. Introduce the cyclopropyl group at the N9 position via alkylation under anhydrous conditions (e.g., using NaH in DMF) .
Aromatic Substitution : React with 3-chloro-4-methoxyaniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (Xantphos) to form the N-aryl bond .
- Critical Parameters :
- Temperature : Maintain 80–100°C for coupling reactions to avoid side products.
- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH 10:1) to isolate the target compound (>95% purity) .
Q. How is the three-dimensional structure of this compound validated, and what techniques are essential for conformational analysis?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) resolves bond lengths, angles, and torsional strain. For example, the cyclopropyl group’s sp³ hybridization and steric interactions with the methoxyphenyl group can be analyzed .
- NMR Spectroscopy : ¹H/¹³C-NMR (in DMSO-d₆) confirms substituent positions. Key signals include:
- Cyclopropyl protons : δ 0.8–1.2 ppm (multiplet).
- Methoxy group : δ 3.8 ppm (singlet) .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) or acetylcholinesterase (AChE) using fluorometric or colorimetric substrates (e.g., Ellman’s reagent). IC₅₀ values can guide dose-response studies .
- Cellular Viability : Use MTT assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity. Compare with structurally similar purine derivatives (e.g., ) to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and its biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., in kinases). Key interactions:
- Hydrogen bonding : Between the purine N7 and kinase hinge residues.
- Van der Waals contacts : Cyclopropyl group with hydrophobic pockets .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in solubility data across different experimental setups?
- Methodological Answer :
- Solubility Profiling : Compare results in DMSO, PBS (pH 7.4), and cell culture media. Use HPLC-UV to quantify solubility limits. For example:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| PBS | <0.1 |
- Co-solvent Systems : Test PEG-400 or cyclodextrin derivatives to enhance aqueous solubility for in vivo studies .
Q. How does isotopic labeling (e.g., ¹³C/¹⁵N) aid in metabolic pathway tracing for this compound?
- Methodological Answer :
- Synthesis of Labeled Analogs : Introduce ¹³C at the purine C8 position via modified Stille coupling .
- Mass Spectrometry : Use LC-HRMS (Q-TOF) to track labeled metabolites in hepatocyte incubations. Identify phase I/II metabolites (e.g., glucuronidation at the methoxy group) .
Data Contradiction Analysis
Q. Why do enzymatic inhibition results vary between recombinant proteins and cell-based assays?
- Methodological Answer :
- Membrane Permeability : Poor cellular uptake (logP < 2) may reduce intracellular efficacy despite high in vitro activity. Confirm permeability via Caco-2 monolayer assays .
- Off-target Effects : Use CRISPR-engineered kinase-dead cell lines to isolate target-specific effects .
Experimental Design Considerations
Q. What controls are critical in crystallography studies to avoid misinterpretation of electron density maps?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
